Diethylammonium (2,4,5-trichlorophenoxy)acetate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
23819-11-6 |
|---|---|
Molecular Formula |
C12H16Cl3NO3 |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
diethylazanium;2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C8H5Cl3O3.C4H11N/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;1-3-5-4-2/h1-2H,3H2,(H,12,13);5H,3-4H2,1-2H3 |
InChI Key |
CFIABBBIDUBPQY-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH2+]CC.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylammonium (2,4,5-trichlorophenoxy)acetate can be synthesized through the reaction of 2,4,5-trichlorophenoxyacetic acid with diethylamine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or other suitable purification methods .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Acid-Base Reactions
The compound readily undergoes acid-base equilibria due to its ionic nature. In aqueous solutions, the diethylammonium cation () acts as a weak acid, while the 2,4,5-trichlorophenoxyacetate anion () functions as a weak base.
| Condition | Reaction | Outcome | Reference |
|---|---|---|---|
| Acidic (pH < 3) | Protonation of the ammonium cation | ||
| Basic (pH > 10) | Deprotonation to free acid |
Hydrolysis
The ester-like carboxylate group in the anion undergoes hydrolysis under acidic or alkaline conditions, regenerating the parent acid or forming derivatives.
Acid-Catalyzed Hydrolysis
In acidic media, the anion reacts with water to form 2,4,5-trichlorophenoxyacetic acid:
This reaction is reversible and depends on pH .
Alkaline Hydrolysis
Under basic conditions, saponification occurs, yielding the corresponding carboxylate salt:
This pathway is less common due to the compound’s limited solubility in strongly alkaline solutions.
Esterification and Transesterification
The carboxylate anion can participate in esterification with alcohols under catalytic conditions (e.g., ):
For example, reaction with methanol produces methyl 2,4,5-trichlorophenoxyacetate, a volatile ester derivative.
Substitution Reactions
The trichlorophenoxy moiety undergoes nucleophilic aromatic substitution (NAS) under specific conditions:
| Reagent | Conditions | Product | Mechanism | Reference |
|---|---|---|---|---|
| High temperature | 2,4,5-Trichlorophenol + glycolate | Hydroxide displacement | ||
| Pressure | Aminated derivatives | Ammonolysis |
Thermal Decomposition
At elevated temperatures (>200°C), the compound degrades into hazardous byproducts, including 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a carcinogen:
This reaction is highly dependent on temperature control during synthesis and storage .
Photochemical Degradation
UV irradiation induces cleavage of the phenoxyacetate bond, generating chlorinated phenols and acetic acid derivatives:
This pathway contributes to environmental persistence reduction .
Complexation with Metals
The carboxylate group chelates metal ions (e.g., ), forming stable complexes that alter solubility and bioavailability:
These complexes are studied for their role in soil mobility and toxicity .
Scientific Research Applications
Herbicidal Applications
Diethylammonium (2,4,5-trichlorophenoxy)acetate is primarily recognized for its use as a herbicide. It functions by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death.
- Target Crops : It has been utilized for controlling broadleaf weeds in various crops such as rice and other agricultural fields .
- Mechanism of Action : The compound works by disrupting normal plant growth patterns, effectively controlling unwanted vegetation in managed landscapes .
Toxicological Studies
Research has extensively documented the toxicological effects of 2,4,5-trichlorophenoxyacetic acid and its derivatives. Although this compound is less studied specifically, related compounds have shown significant health impacts.
- Acute Toxicity : Studies indicate that the compound can exhibit acute toxicity in various animal models. For instance, the LD50 values for related compounds range from 500 to 750 mg/kg body weight in rats .
- Chronic Exposure Effects : Long-term exposure studies have linked chlorophenoxy herbicides to various health issues, including potential carcinogenic effects and endocrine disruption . However, definitive conclusions regarding this compound specifically remain limited.
Environmental Impact
The environmental implications of this compound are significant due to its persistence and potential bioaccumulation in aquatic ecosystems.
- Aquatic Toxicity : The compound is highly toxic to aquatic organisms; thus, its use requires careful management to prevent environmental contamination .
- Degradation Studies : Research into the degradation pathways of chlorophenoxy herbicides indicates that under certain conditions, these compounds can break down into more harmful substances like dioxins .
Case Study 1: Agricultural Use in Vietnam
During the Vietnam War, 2,4,5-trichlorophenoxyacetic acid was used extensively for defoliation purposes. Studies conducted post-war have shown increased rates of congenital disabilities among children born to veterans exposed to this herbicide. Although this compound was not specifically mentioned in these studies, they highlight the potential risks associated with chlorophenoxy herbicides .
Case Study 2: Occupational Exposure
A cohort study involving pesticide applicators revealed no significant increase in cancer mortality among workers exposed to 2,4-D and other related chemicals; however, some cases of nasal carcinoma were noted among those exposed to lower concentrations of 2,4,5-trichlorophenoxyacetic acid . This suggests a need for further investigation into the long-term health effects of exposure to this compound.
Data Table: Summary of Toxicity and Environmental Impact
| Parameter | Value/Observation |
|---|---|
| LD50 (Rats) | 500-750 mg/kg |
| Aquatic Toxicity | Very toxic |
| Chronic Exposure Risks | Potential carcinogenic effects |
| Environmental Persistence | High; can degrade into harmful dioxins |
Mechanism of Action
The mechanism of action of diethylammonium (2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound acts on auxin receptors in plants, mimicking the natural plant hormone auxin.
Pathways Involved: It influences various signaling pathways related to cell elongation, division, and differentiation, leading to altered plant growth and development.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares Diethylammonium (2,4,5-trichlorophenoxy)acetate with esters and other ammonium salts of 2,4,5-T:
*Calculated based on molecular formulas.
Key Differences and Research Findings
Solubility and Formulation
- Diethylammonium salt : The ionic nature of this compound increases water solubility compared to esters, enabling use in foliar sprays and soil treatments .
- Esters (Methyl, Butyl, Benzyl) : Higher logP values (e.g., 4.81–5.1) indicate lipophilicity, favoring oil-based formulations and prolonged environmental persistence .
Environmental Impact
- Nonyl and Benzyl esters: High hydrophobicity correlates with bioaccumulation and toxicity concerns, as noted in environmental risk assessments .
Biological Activity
Diethylammonium (2,4,5-trichlorophenoxy)acetate is a chemical compound derived from 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a herbicide that has been widely studied for its biological activity and potential health effects. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, toxicological effects, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C12H14Cl3O3N
- CAS Number : 2464-48-4
Pharmacokinetics
The absorption and distribution of this compound are influenced by its chemical structure. Studies indicate that after oral administration, the compound is rapidly absorbed and metabolized into its active form, 2,4,5-T. The pharmacokinetic profile shows:
- Half-life : Approximately 23.1 hours in humans and 4.7 hours in rats after oral administration of doses around 5 mg/kg .
- Protein Binding : The compound exhibits strong binding to plasma proteins, affecting its distribution in various tissues such as the liver and kidneys .
Toxicological Effects
This compound has been associated with several acute and chronic health effects:
- Acute Toxicity : The LD50 values for various species indicate significant toxicity. For example:
Symptoms of acute exposure include:
- Neurological effects such as muscle twitching and seizures.
- Respiratory distress evidenced by lung edema.
- Hepatic damage characterized by fatty degeneration and necrosis .
- Chronic Health Effects : Long-term exposure has been linked to several chronic conditions:
Case Studies
Several studies have documented the biological effects of this compound:
- Study on Leukocyte Counts :
- Dermal Absorption Study :
Comparative Toxicity Table
| Species | Route of Administration | LD50 (mg/kg) | Observed Effects |
|---|---|---|---|
| Rats | Oral | 500-750 | Stiff-leggedness, myotonia |
| Mice | Oral | 400-800 | Weight loss, ataxia |
| Dogs | Oral | 100 | Severe neurological symptoms |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Diethylammonium (2,4,5-trichlorophenoxy)acetate with high purity?
- Methodological Answer :
- Reagent Selection : Use stoichiometric equivalents of diethylamine and (2,4,5-trichlorophenoxy)acetic acid to avoid residual reactants.
- Solvent System : Methanol or ethanol is preferred for solubility and recrystallization. Sulfuric acid (1 mL) can act as a catalyst for esterification or salt formation .
- Purification : Recrystallize the product from ethanol to remove impurities. Monitor purity via HPLC or TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
- Example Table :
| Step | Parameter | Conditions |
|---|---|---|
| Reaction | Solvent | Methanol (20 mL/g substrate) |
| Catalyst | H₂SO₄ | 1 mL per 0.01 moles substrate |
| Recrystallization | Solvent | Ethanol |
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Analysis :
- ¹H NMR : Look for diethylammonium protons (δ 1.2–1.4 ppm, triplet; δ 3.0–3.2 ppm, quartet) and aromatic protons from the trichlorophenoxy group (δ 6.8–7.5 ppm) .
- ¹³C NMR : Carboxylic carbon (δ ~170 ppm) and aromatic carbons (δ 120–140 ppm) .
- FT-IR : Confirm the presence of carboxylate (COO⁻) stretch at ~1550–1650 cm⁻¹ and NH⁺ deformation at ~1500 cm⁻¹ .
Q. What solvent systems are optimal for recrystallizing this compound to achieve high crystallinity?
- Methodological Answer :
- Ethanol is the most effective solvent due to its moderate polarity and ability to dissolve both ionic and organic components. Recrystallization yields >95% purity when cooled to 0–4°C .
Advanced Research Questions
Q. What methodological approaches resolve contradictions in bioactivity data across studies involving this compound?
- Methodological Answer :
- Purity Verification : Use HPLC-MS to confirm sample integrity (e.g., detect degradation products like 2,4,5-trichlorophenol ).
- Standardized Bioassays : Control variables such as pH (6–8), temperature (25°C), and solvent (DMSO <1% v/v) to ensure reproducibility .
- Example Data Contradiction : Discrepancies in herbicidal efficacy may arise from soil organic matter content. Perform soil column studies with standardized organic matter (e.g., 2–5% humic acid) .
Q. How can researchers design experiments to assess environmental persistence in agricultural soils?
- Methodological Answer :
- Degradation Pathways : Use ¹⁴C-labeled compound to track mineralization (CO₂ evolution) and bound residues .
- Soil Microcosm Setup :
- Incubate soil (pH 6.5, 25°C) with 10 ppm compound.
- Monitor via LC-MS/MS for parent compound and metabolites (e.g., 2,4,5-trichlorophenol, half-life ~30–60 days) .
- Table : Environmental Parameters
| Parameter | Optimal Range |
|---|---|
| Soil pH | 5.5–7.0 |
| Temperature | 20–30°C |
| Microbial Activity | Aerobic, 60% water-holding capacity |
Q. What strategies differentiate isomeric impurities from degradation products in samples?
- Methodological Answer :
- Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to resolve stereoisomers .
- High-Resolution MS : Identify exact masses (e.g., m/z 356.96 for [M+H]⁺) and isotopic patterns (³⁵Cl/³⁷Cl) to distinguish isomers .
Regulatory and Safety Considerations
Q. What are the critical toxicological parameters to evaluate for lab safety protocols?
- Methodological Answer :
- Acute Toxicity : LD₅₀ (oral, rat) is ~300–500 mg/kg; use PPE (gloves, goggles) during handling .
- Environmental Hazard : Classified as a List 1.1 hazardous substance in Thailand; avoid discharge into waterways .
Data Reproducibility and Validation
Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
